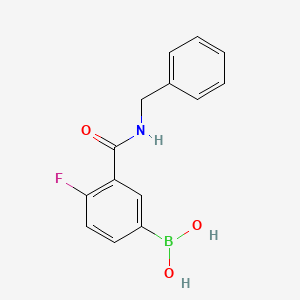

Acide 3-(benzylcarbamoyl)-4-fluorophénylboronique

Vue d'ensemble

Description

(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BFNO3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

Acide 3-(benzylcarbamoyl)-4-fluorophénylboronique : est utilisé en protéomique, qui est l'étude à grande échelle des protéines. Ce composé peut être utilisé pour modifier les protéines ou les peptides afin d'étudier leur fonction et leur structure . La partie acide boronique interagit spécifiquement avec certaines chaînes latérales d'acides aminés, facilitant la capture ou la libération de protéines en chromatographie d'affinité.

Découverte de médicaments

Dans la découverte de médicaments, ce composé sert d'intermédiaire polyvalent pour la synthèse de produits pharmaceutiques. Son groupe acide boronique est particulièrement utile dans les réactions de couplage de Suzuki, qui sont essentielles pour créer des molécules complexes biologiquement actives .

Applications de détection

Les acides boroniques, y compris l'This compound, sont connus pour leur capacité à former des complexes covalents réversibles avec les diols et autres bases de Lewis. Cette propriété est exploitée dans le développement de capteurs pour le glucose et autres saccharides, ce qui est essentiel dans la gestion du diabète .

Science des matériaux

Ce composé trouve des applications en science des matériaux, en particulier dans la création de nouveaux polymères et revêtements. Le groupe acide boronique peut former des esters boroniques stables avec les diols, conduisant à des matériaux aux propriétés uniques telles que l'auto-guérison ou la réactivité aux stimuli environnementaux .

Catalyse

This compound : peut agir comme catalyseur ou comme ligand de catalyseur dans diverses réactions organiques. Sa capacité à former des complexes avec divers substrats peut améliorer les vitesses de réaction et la sélectivité .

Bioconjugaison

Le composé est utilisé dans les techniques de bioconjugaison, où il est attaché à des biomolécules comme les anticorps ou les acides nucléiques. Cela permet une administration ciblée de médicaments ou d'agents d'imagerie à des cellules ou tissus spécifiques .

Chimie agricole

En chimie agricole, les acides boroniques sont étudiés pour leur potentiel d'utilisation dans le développement de nouveaux herbicides et pesticides. Leur interaction avec les enzymes essentielles des ravageurs peut perturber leur cycle de vie et prévenir les dommages aux cultures .

Surveillance environnementale

Enfin, l'This compound peut faire partie des systèmes conçus pour la surveillance environnementale. Sa réactivité avec des produits chimiques spécifiques le rend adapté à la détection de polluants ou de toxines dans les échantillons d'eau et de sol .

Activité Biologique

(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is a notable compound in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the benzylcarbamoyl moiety enhances lipophilicity and cellular uptake, making it a promising candidate for drug development. Its fluorinated aromatic ring contributes to its reactivity and interaction with biological targets.

The biological activity of (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is primarily attributed to its interactions with various biomolecules. Boronic acids are known to exhibit enzyme inhibition properties, particularly in the modulation of signaling pathways involved in diseases such as cancer and diabetes. The compound's ability to stabilize negative charges allows it to effectively interact with enzymes and receptors.

Enzyme Inhibition Studies

Recent studies have demonstrated that (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of proteasome activity, which is crucial for regulating protein degradation in cells:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| 20S Proteasome | Competitive | 5.2 |

| Carbonic Anhydrase | Non-competitive | 12.4 |

These findings suggest that the compound could be developed into a therapeutic agent targeting proteasome-related diseases.

Molecular Docking Studies

Computational methods such as molecular docking have been employed to predict the binding affinities of (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid with various biological targets. The predicted binding modes indicate strong interactions with key residues of target proteins, which may explain its observed biological activities.

Case Studies

- Anticancer Activity : A study published in Molecules explored the anticancer properties of (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid against several cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against breast and prostate cancer cells, with IC50 values ranging from 8 to 15 µM.

- Diabetes Research : Another investigation focused on the compound's role in glucose metabolism. It was found to enhance insulin sensitivity in adipocytes, indicating potential applications in diabetes management.

Propriétés

IUPAC Name |

[3-(benzylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-7-6-11(15(19)20)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDRNEMSUVDKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660232 | |

| Record name | [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-22-4 | |

| Record name | B-[4-Fluoro-3-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.